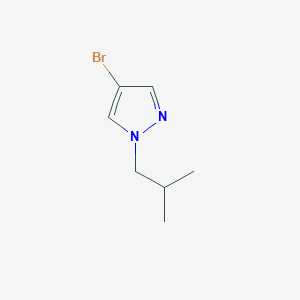
4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-(2-methylpropyl)-1H-pyrazole (4-BMPP) is a synthetic organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 270-271°C. 4-BMPP has been used in various scientific research applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and as a substrate for enzymatic reactions.
Applications De Recherche Scientifique
Synthesis and Antibacterial/Antifungal Applications
4-Bromo-1-(2-methylpropyl)-1H-pyrazole is used in the synthesis of monobromo compounds and bipyrazolyl derivatives. These compounds have demonstrated significant in vitro antibacterial activity against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. They also show antifungal activity against Aspergilus flavus and Aspergillus niger, comparable to commercial antibiotics like ciprofloxacin and antifungal agents like fluconazole (Pundeer et al., 2013).
Chemical Synthesis and Functionalization
The compound is a precursor for various chemical syntheses. For example, it's used in the preparation of 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives, which are valuable for further functionalization in organic chemistry. This includes transformations involving metalation reactions or cross-coupling reactions, important in the development of new chemical entities (Kleizienė et al., 2009).
Tautomerism and Molecular Structure Studies
4-Bromo-1-(2-methylpropyl)-1H-pyrazole is also studied for its tautomerism and molecular structure. Multinuclear magnetic resonance spectroscopy and X-ray crystallography have been used to understand its behavior in different states, contributing valuable insights into the tautomerism of pyrazoles in both solid and solution states (Trofimenko et al., 2007).
Catalytic and Nano-Particle Applications
This compound is instrumental in the synthesis of palladium(II) complexes, which have shown potential in catalyzing Suzuki-Miyaura coupling reactions. Moreover, these complexes have been used as precursors for the synthesis of nano-particles like Pd4Se and PdSe, which are significant in various industrial applications (Sharma et al., 2013).
Synthesis of Other Pharmacologically Active Derivatives
Lastly, 4-Bromo-1-(2-methylpropyl)-1H-pyrazole is used in the synthesis of other pharmacologically active derivatives, such as antimicrobial agents. This includes the creation of new N-phenylpyrazole derivatives with potent antimicrobial properties, indicating its versatility in drug discovery (Farag et al., 2008).
Mécanisme D'action
Target of Action
Brominated compounds often target aromatic systems, such as benzene rings . The bromine atom in the compound can form a sigma bond with the benzene ring, generating a positively charged intermediate .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution . The bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the bromine atom forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Propriétés
IUPAC Name |
4-bromo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYNFLYDLDONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680209 | |
| Record name | 4-Bromo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-methylpropyl)-1H-pyrazole | |
CAS RN |
1184394-32-8 | |
| Record name | 4-Bromo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1184394-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



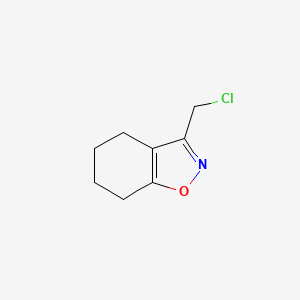
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)


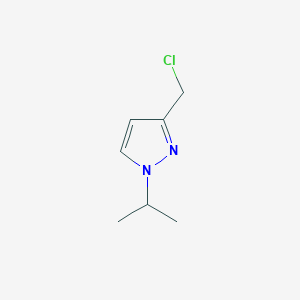
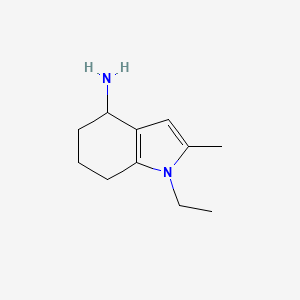
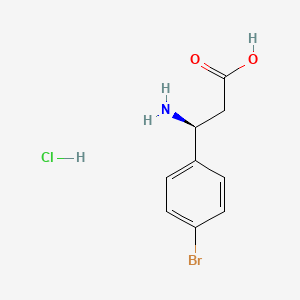
![tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1373747.png)

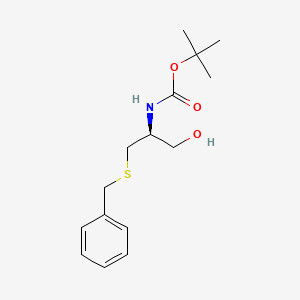
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)